Prim-O-glucosylcimifugin

Overview

Description

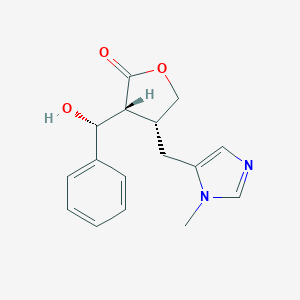

Prim-O-glucosylcimifugin is a bioactive compound extracted from the traditional Chinese medicinal plant Saposhnikovia divaricata. It is known for its analgesic, anti-inflammatory, and antioxidant properties . This compound has been studied for its potential therapeutic effects in various medical conditions, including ulcerative colitis and tendon regeneration .

Mechanism of Action

Target of Action

POG has been found to interact with several targets in the body. It has been shown to modulate the activity of Glutathione S-Transferases (GSTs), which play a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione . It also targets ATP-Binding Cassette Transporters, which are involved in drug resistance . Additionally, POG has been found to have effects on Tendon Stem/Progenitor Cells (TSPCs), which are essential for tendon maintenance, regeneration, and repair .

Mode of Action

POG exerts its effects by interacting with its targets and inducing changes in their activity. For instance, it modulates the activity of GSTs, leading to an increase in the accumulation of cisplatin, a chemotherapy drug, resulting in increased cell apoptosis . It also inhibits the expression of iNOS and COX-2 by regulating the JAK2/STAT3 signaling pathway .

Biochemical Pathways

The action of POG affects several biochemical pathways. It has been found to target additional 125 targets with functions of MAPK signaling pathway, proteoglycans in cancer, pathways in cancer, bladder cancer, colorectal cancer, serotonergic synapse and natural killer cell-mediated cytotoxicity . The depression of inflammation by MAPK signaling pathway might be the core mechanism for POG to treat respiratory tract infections .

Pharmacokinetics

The pharmacokinetics of POG involve its metabolism and distribution in the body. Major metabolic pathways of POG were found to be hydroxylation, dehydrogenation, hydrogenation, and glucuronidation . In addition to these metabolic reactions, methylation, hydrogenation, glycosylation, isomerization, sulfation, and other S-conjunctions were found in POG for the first time . These metabolic processes can affect the bioavailability of POG, influencing its therapeutic effects.

Result of Action

The action of POG results in several molecular and cellular effects. It has been found to increase the accumulation of intracellular cisplatin, resulting in lower cell viability . In addition, the activities and expressions of ATP-binding cassette transporters and GSTs were down-regulated in the presence of POG . Furthermore, POG could ameliorate TPSC senescent phenotypes caused by long-term passage and natural aging in rats and humans, as well as restore the self-renewal and proliferative capacities and tenogenic potential of aged TSPCs .

Action Environment

The action of POG can be influenced by various environmental factors. For instance, the aging process can affect the action of POG, as it has been found to ameliorate aging-impaired endogenous tendon regeneration by rejuvenating senescent tendon stem/progenitor cells . This suggests that the efficacy and stability of POG can be influenced by factors such as age and the physiological environment within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prim-O-glucosylcimifugin involves several steps, including the extraction of the compound from the roots of Saposhnikovia divaricata. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the bioactive components . The compound can also be synthesized through chemical reactions involving the glucosylation of cimifugin, a related compound found in the same plant .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the compound . These methods allow for the efficient isolation and quantification of this compound from plant extracts .

Chemical Reactions Analysis

Types of Reactions: Prim-O-glucosylcimifugin undergoes various chemical reactions, including hydroxylation, dehydrogenation, hydrogenation, and glucuronidation . These reactions are essential for the metabolism and functional activity of the compound in biological systems .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and glucosylation reagents . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound include various metabolites such as M13, M17, M20, M23, M24, and M28 . These metabolites play a crucial role in the compound’s pharmacological effects and therapeutic potential .

Scientific Research Applications

In chemistry, it is used as a model compound for studying glucosylation reactions and the synthesis of bioactive molecules . In biology, it has been shown to have protective effects against aging-related tendon degeneration by rejuvenating senescent tendon stem/progenitor cells . In medicine, it has demonstrated significant anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for conditions such as ulcerative colitis . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

Prim-O-glucosylcimifugin is unique in its combination of analgesic, anti-inflammatory, and antioxidant properties. Similar compounds include cimifugin, calycosin-7-O-glucoside, and naringin . While these compounds also exhibit bioactive properties, this compound stands out due to its specific effects on intestinal flora regulation, tendon regeneration, and its comprehensive anti-inflammatory mechanism .

Properties

IUPAC Name |

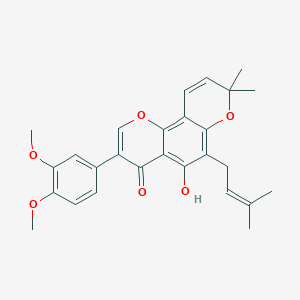

(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUVHOSBSDYXRG-UVTAEQIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554764 | |

| Record name | [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80681-45-4 | |

| Record name | prim-O-Glucosylcimifugin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80681-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.